molecular formula C5H2N2O2S B186521 2-Nitrothiophene-3-carbonitrile CAS No. 85598-50-1

2-Nitrothiophene-3-carbonitrile

Cat. No.: B186521
CAS No.: 85598-50-1
M. Wt: 154.15 g/mol
InChI Key: OKTNJZDGVBOZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrothiophene-3-carbonitrile is a high-purity chemical building block designed for research and further manufacturing applications, particularly in medicinal chemistry and material science. This compound features a thiophene ring substituted with both a nitro group and a carbonitrile group, a structure known to be of significant interest in the development of novel active compounds. Compounds based on the nitrothiophene-carbonitrile scaffold, such as Nitrothiophene Carboxamides (NTCs), have been investigated as a novel narrow-spectrum antibacterial series. These compounds are prodrugs that require activation by specific bacterial nitroreductases (NfsA and NfsB) in organisms like E. coli, Shigella, and Salmonella, leading to a bactericidal effect. Research indicates this scaffold can be optimized to overcome efflux pump liability, a major challenge in antibiotic development for Gram-negative bacteria . Beyond antimicrobial applications, the thiophene core is a privileged structure in medicinal chemistry, often serving as a bioisostere for phenyl rings. It is found in various therapeutic agents, including anticancer and anti-inflammatory drugs . The integration of nitrothiophene-carbonitrile motifs into molecular hybrids is a recognized strategy for developing new chemotherapeutic agents with potential cytotoxicity against cancer cell lines . This product is provided for Research Use Only and is strictly intended for laboratory research or further manufacturing. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

2-nitrothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-3-4-1-2-10-5(4)7(8)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTNJZDGVBOZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356032
Record name 2-nitrothiophene-3-carbonitrile
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Molecular Weight

154.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85598-50-1
Record name 2-Nitro-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85598-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-nitrothiophene-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Nitrothiophene-3-carbonitrile melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Nitrothiophene-3-carbonitrile , a specialized heterocyclic building block used in the synthesis of complex pharmaceutical intermediates and agrochemicals.

Part 1: Executive Summary & Technical Identity

This compound (CAS: 85598-50-1) is an electron-deficient thiophene derivative characterized by the presence of a nitro group at the C2 position and a cyano (nitrile) group at the C3 position. This specific substitution pattern creates a highly polarized aromatic system, making the compound a versatile electrophile for nucleophilic aromatic substitution (


) and a precursor for fused bicyclic systems like thienopyrimidines.

Unlike its more common isomer, 5-nitrothiophene-2-carbonitrile (which melts at 41–47 °C), the 2,3-disubstituted isomer is less frequently characterized in standard commercial catalogs, often requiring de novo synthesis for specific research applications.

Physicochemical Data Profile
PropertyDataConfidence Level
IUPAC Name This compoundHigh
CAS Number 85598-50-1High
Molecular Formula

High
Molecular Weight 154.15 g/mol High
Physical State Solid (Crystalline)High (Inferred from analogs)
Melting Point Not standardized in open literature; predicted range 45–65 °C based on structural isomers.Low (Experimental verification required)
Boiling Point Predicted >250 °C (Decomposes)Medium
Solubility Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water.High

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound is non-trivial due to the directing effects of the thiophene ring. Direct nitration of 3-thiophenecarbonitrile typically yields a mixture of isomers, predominantly the 5-nitro isomer due to steric hindrance at the C2 position and electronic directing effects.

Therefore, the most reliable route for high-purity synthesis is the Sandmeyer Reaction starting from 2-nitrothiophen-3-amine . This pathway avoids isomer separation issues by fixing the nitrogen functionality prior to cyanation.

Protocol: Sandmeyer Cyanation of 2-Nitrothiophen-3-amine

Objective: Conversion of the C3-amino group to a C3-cyano group while retaining the C2-nitro functionality.

Reagents:

  • Substrate: 2-Nitrothiophen-3-amine (1.0 eq)

  • Diazotization: Sodium Nitrite (

    
    ), Conc. 
    
    
    
    or
    
    
  • Cyanation: Copper(I) Cyanide (

    
    ), Sodium Cyanide (
    
    
    
    )[1]
  • Solvent: Water/Acetic Acid or Water/DMSO mixture

Step-by-Step Methodology:

  • Diazotization (Generation of Electrophile):

    • Dissolve 2-nitrothiophen-3-amine in concentrated acid (e.g.,

      
      ) at 0 °C.
      
    • Add an aqueous solution of

      
       dropwise, maintaining the temperature below 5 °C to prevent decomposition of the diazonium salt.
      
    • Critical Control Point: Stir for 30 minutes at 0 °C. The solution must remain clear; turbidity indicates instability.

  • Preparation of Cyanating Agent:

    • In a separate vessel, dissolve

      
       and 
      
      
      
      in water (forming the soluble tetracyanocuprate complex or active CuCN species).
    • Heat this solution to 50 °C.

  • Sandmeyer Displacement:

    • Transfer the cold diazonium salt solution slowly into the warm

      
       mixture.[1]
      
    • Observation: Vigorous evolution of nitrogen gas (

      
      ) will occur.[1]
      
    • Maintain stirring at 50–60 °C for 1 hour to drive the reaction to completion.

  • Isolation & Purification:

    • Cool to room temperature.[1][2] Extract the aqueous mixture with ethyl acetate (

      
      ).[1]
      
    • Wash organic layers with water and brine to remove copper salts.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate) to obtain the pale yellow solid product.

Part 3: Structural Analysis & Isomer Differentiation

Distinguishing this compound from its isomers is critical, as the melting points and reactivities differ significantly.

  • Target (2,3-isomer): Nitro at C2, Cyano at C3. (Crowded, ortho-substituted).

  • Isomer A (5,2-isomer): Nitro at C5, Cyano at C2. (Less crowded, para-like substitution).

  • Isomer B (3,2-isomer): Nitro at C3, Cyano at C2. (Ortho-substituted, inverted polarity).

Visualizing the Synthetic Pathway & Isomers:

G Start 2-Nitrothiophen-3-amine (Precursor) Diazonium Diazonium Intermediate [Unstable at >5°C] Start->Diazonium NaNO2, HCl 0°C Product This compound (Target) Diazonium->Product CuCN, NaCN Sandmeyer Isomer 5-Nitrothiophene-2-carbonitrile (Common Impurity/Isomer) Product->Isomer Structural Isomerism

Figure 1: Synthetic workflow via Sandmeyer reaction and structural relationship to common isomers.

Part 4: Applications in Drug Discovery

This compound serves as a "privileged scaffold" intermediate due to its dual functionality:

  • Thienopyrimidine Synthesis: The adjacent nitro and cyano groups allow for cyclization reactions. Reduction of the nitro group to an amine, followed by condensation with the nitrile (often using formamide or urea), yields thieno[2,3-d]pyrimidines . These fused systems are bioisosteres of quinazolines, widely explored as tyrosine kinase inhibitors (e.g., Gefitinib analogs).

  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group at C2 is highly activated by the electron-withdrawing nitrile at C3. This allows for the displacement of the nitro group by nucleophiles (amines, thiols, alkoxides) to generate 2-substituted-3-cyanothiophenes , which are otherwise difficult to synthesize.
    

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • Acute Toxicity: Nitriles are toxic by ingestion and inhalation (liberation of HCN in vivo).

    • Skin/Eye Irritation: The compound is a likely irritant.[3]

    • Reactivity: Nitro compounds can be shock-sensitive or explosive at high temperatures. Avoid heating the dry solid excessively.

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Waste Disposal: Cyanide-containing waste must be segregated and treated (e.g., with bleach) before disposal, following local hazardous waste regulations.

References

  • Organic Syntheses. (1943).[4] 2-Nitrothiophene Synthesis. Org. Synth. Coll. Vol. 2, p. 466.[4] Retrieved from [Link]

  • ChemSrc. (2024). This compound (CAS 85598-50-1) Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Nitrothiophene-2-carbonitrile. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Thienopyrimidines from 2-Nitrothiophene-3-carbonitrile: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thienopyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purine bases like adenine and guanine.[1][2] This bioisosteric relationship allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[2] Consequently, this heterocyclic system is a cornerstone in the development of novel therapeutics, with applications spanning oncology, inflammation, and infectious diseases.[3][4]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of thieno[2,3-d]pyrimidines, commencing from the readily accessible starting material, 2-nitrothiophene-3-carbonitrile. We will delve into the critical transformations required, offering step-by-step instructions and the scientific rationale behind the chosen methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the therapeutic potential of this versatile scaffold.

Synthetic Strategy: A Two-Step Approach to the Thienopyrimidine Core

The synthetic route from this compound to the thieno[2,3-d]pyrimidine nucleus is a concise and efficient two-step process. The initial and pivotal step is the reduction of the nitro group to a primary amine, yielding the key intermediate, 2-aminothiophene-3-carbonitrile. This is followed by the cyclization of this intermediate to construct the fused pyrimidine ring.

Synthetic_Workflow Start This compound Intermediate 2-Aminothiophene-3-carbonitrile Start->Intermediate Reduction Product1 4-Aminothieno[2,3-d]pyrimidine Intermediate->Product1 Cyclization (Formamide) Product2 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one Intermediate->Product2 Cyclization (Acetic Anhydride)

Caption: Overall synthetic workflow.

Part 1: Reduction of this compound

The selective reduction of the nitro group in the presence of a nitrile is a critical transformation. Two robust and widely employed methods for this conversion are presented below: reduction using tin(II) chloride and catalytic hydrogenation.

Method A: Reduction with Tin(II) Chloride

Tin(II) chloride (SnCl₂) is a classical and highly effective reagent for the chemoselective reduction of aromatic nitro compounds to their corresponding anilines.[5][6] The reaction proceeds readily under mild conditions and is tolerant of a variety of functional groups, including nitriles.

Causality Behind Experimental Choices:

  • Tin(II) Chloride Dihydrate: A readily available and easy-to-handle reducing agent.

  • Ethanol: A common and effective solvent for this type of reduction, as it readily dissolves the starting material and the reagent.

  • Reflux: The elevated temperature accelerates the rate of reduction.

  • Aqueous NaOH Workup: Neutralizes the acidic reaction mixture and precipitates tin salts, which can then be removed by filtration.

Experimental Protocol:

  • To a solution of this compound (1.0 g, 5.95 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (6.71 g, 29.75 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a stirred solution of 10% aqueous sodium hydroxide (50 mL).

  • A precipitate of tin salts will form. Stir the mixture vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-aminothiophene-3-carbonitrile.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to stoichiometric reducing agents. Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of nitro groups.[7][8] Care must be taken to select conditions that do not lead to the reduction of the nitrile functionality. The use of specific additives or solvents can help to achieve this selectivity.[9]

Causality Behind Experimental Choices:

  • 10% Pd/C: A standard and highly active catalyst for nitro group reduction.

  • Methanol: A common solvent for catalytic hydrogenation.

  • Hydrogen Balloon: A convenient and safe way to provide a hydrogen atmosphere for lab-scale reactions.

Experimental Protocol:

  • In a flask, dissolve this compound (1.0 g, 5.95 mmol) in methanol (25 mL).

  • Carefully add 10% Pd/C (100 mg, 10 wt%).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to afford 2-aminothiophene-3-carbonitrile.

Part 2: Cyclization of 2-Aminothiophene-3-carbonitrile to Thienopyrimidines

The 2-aminothiophene-3-carbonitrile intermediate is a versatile precursor for the construction of the pyrimidine ring. The choice of the cyclizing agent dictates the substitution pattern of the final thienopyrimidine product.

Protocol 1: Synthesis of 4-Aminothieno[2,3-d]pyrimidine

Heating 2-aminothiophene-3-carbonitrile in formamide is a straightforward and efficient method to construct the 4-aminothieno[2,3-d]pyrimidine core.[10]

Causality Behind Experimental Choices:

  • Formamide: Serves as both the reagent and the solvent, providing the necessary atoms to form the pyrimidine ring.

  • Reflux: The high temperature drives the cyclization reaction to completion.

Cyclization_Formamide Intermediate 2-Aminothiophene-3-carbonitrile Reagent Formamide (Reflux) Intermediate->Reagent Product 4-Aminothieno[2,3-d]pyrimidine Reagent->Product

Caption: Cyclization with formamide.

Experimental Protocol:

  • Place 2-aminothiophene-3-carbonitrile (1.0 g, 8.05 mmol) in a round-bottom flask.

  • Add formamide (10 mL) and heat the mixture to reflux.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 4-aminothieno[2,3-d]pyrimidine.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one

Treatment of 2-aminothiophene-3-carbonitrile with acetic anhydride leads to the formation of a 2-methyl substituted thienopyrimidinone derivative.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Acts as both the acetylating agent and the cyclizing reagent.

  • Reflux: Provides the thermal energy required for the reaction to proceed.

Cyclization_Acetic_Anhydride Intermediate 2-Aminothiophene-3-carbonitrile Reagent Acetic Anhydride (Reflux) Intermediate->Reagent Product 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one Reagent->Product

Caption: Cyclization with acetic anhydride.

Experimental Protocol:

  • In a round-bottom flask, suspend 2-aminothiophene-3-carbonitrile (1.0 g, 8.05 mmol) in acetic anhydride (10 mL).

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude 2-methylthieno[2,3-d]pyrimidin-4(3H)-one can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization Data

The following table summarizes key characterization data for the starting material, intermediate, and final products.

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm⁻¹)
This compound C₅H₂N₂O₂S154.15Yellow solid--2230 (C≡N), 1540, 1350 (NO₂)
2-Aminothiophene-3-carbonitrile C₅H₄N₂S124.17Yellow to brown solid7.26 (d, 1H), 6.85 (d, 1H), 5.50 (br s, 2H)150.1, 129.8, 117.5, 115.3, 91.23400-3200 (NH₂), 2210 (C≡N)
4-Aminothieno[2,3-d]pyrimidine C₆H₅N₃S151.19Off-white to pale yellow solid8.38 (s, 1H), 7.34 (s, 2H), 7.2-7.4 (m, 2H)164.9, 156.2, 152.4, 132.3, 126.2, 115.83300-3100 (NH₂), 1650 (C=N)
2-Methylthieno[2,3-d]pyrimidin-4(3H)-one C₇H₆N₂OS166.20White to off-white solid12.43 (s, 1H), 7.4-7.6 (m, 2H), 2.45 (s, 3H)170.6, 158.2, 155.1, 128.7, 125.2, 118.9, 24.13200 (NH), 1680 (C=O), 1620 (C=N)

Note: NMR data can vary slightly depending on the solvent and instrument used.[11][12][13][14][15]

Conclusion and Future Perspectives

The synthetic pathways detailed in this guide offer reliable and adaptable methods for accessing the valuable thieno[2,3-d]pyrimidine scaffold from this compound. The choice between tin(II) chloride reduction and catalytic hydrogenation for the initial step allows for flexibility based on available resources and desired environmental impact. Furthermore, the selection of the cyclization reagent provides a straightforward entry into differently substituted thienopyrimidines, opening avenues for diverse structure-activity relationship (SAR) studies. These protocols serve as a solid foundation for researchers and drug development professionals to explore the vast chemical space and therapeutic potential of this important class of heterocyclic compounds.

References

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). PMC. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). MDPI. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2022). PMC. [Link]

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). PubMed. [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[2][12]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (2022). MDPI. [Link]

  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (2025). ResearchGate. [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2013). PubMed. [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. (2017). Atlantis Press. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). SciELO. [Link]

  • 2-Aminothiophene-3-carbonitrile. (n.d.). PubChem. [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. (n.d.). University of Jyväskylä. [Link]

  • Tin(II) Chloride Dihydrate. (n.d.). Common Organic Chemistry. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). SciSpace. [Link]

  • dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. (2022). University of Groningen research portal. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • 13C NMR spectra of 2-amino-2 0... (n.d.). ResearchGate. [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020). Science Primary Literature. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. [Link]

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Nagoya University. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC. [Link]

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) of 2-Nitrothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-nitrothiophene-3-carbonitrile. This substrate is a highly activated electron-deficient heteroaromatic system, making it a valuable precursor for the synthesis of diverse functionalized thiophene derivatives. For researchers, scientists, and professionals in drug development, understanding the reactivity and synthetic utility of this molecule is paramount for the construction of novel chemical entities with potential therapeutic applications. This document elucidates the underlying mechanistic principles, details field-proven experimental protocols for reactions with various nucleophiles, and discusses the applications of the resulting products, particularly in the synthesis of medicinally relevant heterocyclic scaffolds such as thieno[2,3-b]pyridines.

Introduction: The Unique Reactivity of this compound

The thiophene ring, an electron-rich aromatic heterocycle, typically undergoes electrophilic substitution. However, the strategic placement of strong electron-withdrawing groups dramatically alters its reactivity, rendering it susceptible to nucleophilic attack. In this compound, the synergistic electron-withdrawing effects of the nitro group at the C2 position and the cyano group at the C3 position create a highly electron-deficient aromatic system. This electronic configuration makes the thiophene ring an excellent substrate for nucleophilic aromatic substitution (SNAr).

The nitro group at the C2 position serves a dual role: it strongly activates the ring towards nucleophilic attack and can also function as a competent leaving group. The SNAr reaction on this substrate provides a direct and efficient route to 2-substituted-3-cyanothiophenes, which are versatile intermediates in medicinal chemistry.

Mechanistic Insights into the SNAr of this compound

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[1][2] This process involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, followed by the departure of the leaving group to restore the aromaticity of the thiophene ring.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the C2 carbon of the thiophene ring. This position is highly electrophilic due to the strong electron-withdrawing nature of the adjacent nitro group. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this complex is delocalized over the thiophene ring and, most importantly, onto the oxygen atoms of the nitro group. The cyano group at the C3 position further contributes to the stabilization of this intermediate through its inductive and mesomeric effects. The formation of this stable intermediate is the rate-determining step of the reaction.[2]

Step 2: Elimination of the Leaving Group and Rearomatization

In the second, typically faster step, the leaving group departs, and the aromaticity of the thiophene ring is restored. In the case of this compound, the nitro group is the anticipated leaving group.

Below is a Graphviz representation of the general SNAr mechanism on this compound.

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with common classes of nucleophiles. It is recommended that all reactions are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Considerations
  • Solvents: Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the nucleophile and stabilize the charged intermediate.[1]

  • Bases: For nucleophiles that require deprotonation (e.g., thiols and alcohols), a suitable base is required. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). For amine nucleophiles, an excess of the amine can often serve as the base.

  • Temperature: The reaction temperature can vary depending on the nucleophilicity of the attacking species and the stability of the starting material. Reactions are typically run at room temperature or with moderate heating.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-amino-3-cyanothiophene derivatives.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline) (2-3 equivalents)

  • Solvent (e.g., DMF, ethanol, or acetonitrile)

  • Potassium carbonate (K₂CO₃) (optional, 2 equivalents)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen solvent (approximately 0.1-0.5 M concentration).

  • Add the amine nucleophile (2-3 equivalents). If the amine is a salt or if a non-amine base is desired, add potassium carbonate (2 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile Typical Conditions Expected Product
PiperidineEthanol, reflux2-(Piperidin-1-yl)thiophene-3-carbonitrile
MorpholineDMF, 60 °C2-Morpholinothiophene-3-carbonitrile
AnilineDMSO, 100 °C, K₂CO₃2-(Phenylamino)thiophene-3-carbonitrile
Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 2-(alkyl/arylthio)-3-cyanothiophene derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

  • If using NaH, add it to the solvent and cool the suspension to 0 °C. Slowly add the thiol (1.1 equivalents) and stir for 20-30 minutes at 0 °C to form the thiolate.

  • If using K₂CO₃, add the thiol and K₂CO₃ to the solvent and stir.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Nucleophile Base Solvent Temp. Expected Product
ThiophenolNaHTHFrt2-(Phenylthio)thiophene-3-carbonitrile
Benzyl mercaptanK₂CO₃DMF50 °C2-(Benzylthio)thiophene-3-carbonitrile
Protocol 3: Reaction with Alkoxide Nucleophiles

This protocol describes the synthesis of 2-alkoxy-3-cyanothiophene derivatives.

Materials:

  • This compound

  • Alcohol (e.g., methanol, phenol) (1.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) (1.2 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in the anhydrous solvent.

  • Add NaH or t-BuOK (1.2 equivalents) portion-wise at 0 °C.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Nucleophile Base Solvent Temp. Expected Product
MethanolNaHTHF60 °C2-Methoxythiophene-3-carbonitrile
Phenolt-BuOKDMF80 °C2-Phenoxythiophene-3-carbonitrile

Applications in Drug Discovery and Development

The 2-substituted-3-cyanothiophene products derived from the SNAr of this compound are valuable building blocks in medicinal chemistry. Of particular importance is the synthesis of 2-amino-3-cyanothiophene derivatives, which are precursors to the thieno[2,3-b]pyridine scaffold. This heterocyclic system is present in a number of compounds with diverse biological activities, including anticancer and enzyme inhibitory properties.[3][4]

The general synthetic pathway from 2-amino-3-cyanothiophenes to thieno[2,3-b]pyridines often involves a condensation reaction with a 1,3-dicarbonyl compound or a related species.

Below is a Graphviz diagram illustrating the experimental workflow from this compound to the thieno[2,3-b]pyridine core structure.

Workflow start This compound snar SNAr with Amine Nucleophile start->snar intermediate 2-Amino-3-cyanothiophene Derivative snar->intermediate condensation Condensation with 1,3-Dicarbonyl Compound intermediate->condensation product Thieno[2,3-b]pyridine Scaffold condensation->product

Caption: Synthetic workflow from this compound to the thieno[2,3-b]pyridine scaffold.

Troubleshooting and Safety Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger base to generate a higher concentration of the active nucleophile.

  • Side Reactions: The nitro group can be reduced under certain conditions. Ensure that reducing agents are absent from the reaction mixture unless a subsequent reduction is intended.

  • Safety: 2-Nitrothiophene and its derivatives should be handled with care as they can be toxic.[5] Reactions involving sodium hydride should be performed under an inert atmosphere and quenched carefully due to the evolution of hydrogen gas.

Conclusion

The nucleophilic aromatic substitution of this compound is a powerful and versatile transformation for the synthesis of highly functionalized thiophene derivatives. The strong activation provided by the nitro and cyano groups facilitates the reaction with a wide range of nucleophiles under accessible conditions. The resulting 2-substituted-3-cyanothiophenes are valuable intermediates, particularly in the synthesis of thieno[2,3-b]pyridines and other heterocyclic systems of medicinal interest. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to effectively utilize this important building block in their synthetic endeavors.

References

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). PubMed Central (PMC). Retrieved February 12, 2026, from [Link]

  • Reaction Examples. (n.d.). Retrieved February 12, 2026, from [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). MDPI. Retrieved February 12, 2026, from [Link]

  • Methods for the synthesis of thieno[2,3‐b]pyridines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress.com. Retrieved February 12, 2026, from [Link]

  • Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (n.d.). PubMed Central (PMC). Retrieved February 12, 2026, from [Link]

  • 2-nitrothiophene. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

  • (PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 7). Frontiers. Retrieved February 12, 2026, from [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PubMed Central (PMC). Retrieved February 12, 2026, from [Link]

  • Synthesis of New Cyano-Substituted bis-Benzothiazolyl Arylfurans and Arylthiophenes. (n.d.). National Institutes of Health (NIH). Retrieved February 12, 2026, from [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

  • Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). PubMed Central (PMC). Retrieved February 12, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved February 12, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PubMed Central (PMC). Retrieved February 12, 2026, from [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (n.d.). Pen & Prosperity. Retrieved February 12, 2026, from [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020, June 8). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Synthesis of 2-Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β-Thiocyanatopropenals. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 2-Nitro- and 3-Nitrothiophene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitrothiophene isomers. The separation of 2-nitrothiophene and its 3-nitro positional isomer is a frequent challenge encountered following the electrophilic nitration of thiophene. Due to their similar molecular weights and structures, this separation requires a nuanced understanding of their distinct physicochemical properties. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve your desired purity, whether you are working at an analytical or preparative scale.

Section 1: Isomer Properties & Initial Assessment (FAQ)

This section addresses the fundamental questions researchers have before beginning the separation process. Understanding these properties is the first step in developing a robust purification strategy.

Q1: What are the key physical property differences between 2- and 3-nitrothiophene?

A1: The slight difference in the position of the nitro group leads to significant changes in crystal packing and intermolecular forces, which can be exploited for separation. The 3-nitro isomer has a notably higher melting point and is generally less soluble in common organic solvents.

Property2-Nitrothiophene3-NitrothiopheneRationale for Separation
Molecular Formula C₄H₃NO₂S[1][2][3]C₄H₃NO₂S[4][5]Identical
Molecular Weight 129.14 g/mol [1][2][3]129.14 g/mol [4][5]Identical
Melting Point 43-45 °C[1][2]75-77 °CThe significant difference allows for separation by fractional crystallization.
Boiling Point 224-225 °C[1][2]~225 °C[5]Too similar for efficient separation by standard distillation.
Solubility More soluble in non-polar/moderately polar solvents.Less soluble than the 2-isomer.Differences can be exploited in both crystallization and chromatography.
Polarity Generally considered less polar than the 3-isomer due to the nitro group's position.Generally considered more polar than the 2-isomer.This is the primary basis for chromatographic separation (TLC, Flash, HPLC).

Q2: What is the typical isomer ratio I should expect from the nitration of thiophene?

A2: The nitration of thiophene is regioselective but not regiospecific. Standard nitration conditions, such as using nitric acid in acetic anhydride, typically yield an isomeric mixture of approximately 85% 2-nitrothiophene and 15% 3-nitrothiophene.[5] This ratio is important as it dictates the scale of purification required for the minor isomer and the potential level of contamination in the major one.

Q3: How can I quickly assess the isomer ratio in my crude reaction mixture?

A3: Before committing to a large-scale purification, a quick assessment is crucial.

  • Thin-Layer Chromatography (TLC): Develop a plate using a solvent system like 9:1 Hexane:Ethyl Acetate. You should see two distinct spots. The lower Rf (more polar) spot corresponds to 3-nitrothiophene, while the higher Rf (less polar) spot is 2-nitrothiophene. The relative size and intensity of the spots give a qualitative estimate of the ratio.

  • Gas Chromatography (GC): A rapid GC analysis of a crude sample will provide a quantitative ratio of the two isomers based on their peak areas. This is the most accurate method for initial assessment.

  • ¹H NMR Spectroscopy: The proton signals for each isomer are distinct. By integrating the characteristic peaks for the 2- and 3-isomers, you can determine their molar ratio in the crude mixture.

Section 2: Method Selection Guide

Choosing the right separation strategy depends on your specific goals, including the desired purity, the amount of material, and the available equipment. This decision tree can guide your choice.

MethodSelection start What is your primary goal? goal_high_purity Highest Purity 2-Isomer (>99%) start->goal_high_purity Purity goal_bulk_sep Bulk Separation (grams) start->goal_bulk_sep Scale goal_analytical Analytical Quantification start->goal_analytical Analysis method_chem Chemical Separation (Selective Chlorosulfonation) goal_high_purity->method_chem Physical methods insufficient method_flash Flash Chromatography goal_high_purity->method_flash Moderate purity sufficient method_cryst Fractional Crystallization goal_bulk_sep->method_cryst Simple, scalable goal_bulk_sep->method_flash Faster, better resolution method_gc_hplc GC or HPLC Analysis goal_analytical->method_gc_hplc Accurate ratio needed method_cryst->method_flash Mother liquor needs further purification FlashChromatography cluster_0 Method Development TLC 1. TLC Screening (e.g., Hexane:EtOAc) Rf_Check 2. Check Rf & Separation (ΔRf) Aim for Rf(2-isomer) ≈ 0.3-0.4 TLC->Rf_Check Solvent_Adjust 3. Adjust Polarity More EtOAc -> Lower Rf Less EtOAc -> Higher Rf Rf_Check->Solvent_Adjust Not Ideal Load_Sample 4. Load Sample (Dry or Liquid Loading) Rf_Check->Load_Sample Ideal Solvent_Adjust->TLC Re-screen Run_Column 5. Run Column & Collect Fractions Load_Sample->Run_Column

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Nitrothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the field of medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 2-Nitrothiophene-3-carbonitrile is a disubstituted thiophene derivative whose electronic properties make it an interesting building block. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the cornerstone for confirming the identity and purity of such molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, contextualized through a detailed comparison with structurally related analogs. We will explore the causal relationships between the molecular structure and the resulting spectral features, grounded in the fundamental principles of NMR.

Theoretical Framework: Substituent Effects on the Thiophene Ring

The ¹H NMR spectrum of an aromatic or heteroaromatic ring is exquisitely sensitive to the nature and position of its substituents. The parent compound, thiophene, displays a complex second-order multiplet for its four protons, but for simplicity, the α-protons (H2/H5) resonate around 7.3 ppm and the β-protons (H3/H4) appear slightly upfield around 7.1 ppm in CDCl₃.[1][2]

The introduction of substituents disrupts this symmetry and significantly alters the chemical shifts of the remaining ring protons. This is primarily due to two effects:

  • Inductive Effects: Electronegative atoms pull electron density through the sigma bonds, "deshielding" nearby protons. A deshielded proton is more exposed to the external magnetic field (B₀) and thus resonates at a higher chemical shift (further downfield).

  • Resonance Effects: Substituents with π-bonds or lone pairs can donate or withdraw electron density through the π-system of the ring (mesomeric effect). Electron-withdrawing groups (EWGs) decrease electron density, particularly at the ortho and para positions, causing significant downfield shifts.

In this compound, the ring is functionalized with two potent EWGs. The nitro group (-NO₂) and the cyano group (-CN) both exert strong inductive and resonance electron-withdrawing effects. This leads to a substantial overall deshielding of the entire thiophene ring system, causing the remaining protons to resonate at a much lower field than in unsubstituted thiophene.

Best Practices for ¹H NMR Data Acquisition

Achieving a high-quality, interpretable spectrum requires a meticulous and validated experimental approach. The following protocol outlines the key steps and the scientific rationale behind them.

Experimental Protocol
  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of this compound. Rationale: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without risking saturation effects.

    • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Rationale: Deuterated solvents are used to avoid a large, overwhelming solvent proton signal in the spectrum. The choice of solvent can slightly influence chemical shifts due to solvent-solute interactions.

    • Internal Standard: Add a small amount of Tetramethylsilane (TMS) if not already present in the solvent. Rationale: TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[3] This allows for accurate and reproducible chemical shift referencing across different experiments and spectrometers.

    • Dissolution: Vortex the sample until the solid is completely dissolved to ensure a homogeneous solution, which is critical for acquiring sharp, well-resolved NMR signals.

  • Data Acquisition:

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Rationale: Higher field strengths improve signal dispersion, making it easier to resolve complex multiplets and extract accurate coupling constants.

    • Shimming: Perform automated or manual shimming of the magnetic field. Rationale: Shimming corrects for magnetic field inhomogeneities across the sample volume, which is essential for achieving high resolution and symmetrical peak shapes.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees. Rationale: A reduced pulse angle allows for a shorter relaxation delay between scans, increasing the number of scans that can be acquired in a given time without saturating the signals.

      • Number of Scans: 16 to 64 scans. Rationale: Co-adding multiple scans (transients) improves the signal-to-noise ratio, which scales with the square root of the number of scans.

      • Relaxation Delay (d1): 1-2 seconds. Rationale: This delay allows the protons to return to their equilibrium magnetization state before the next pulse, ensuring quantitative accuracy of the signal integrals.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to produce an accurate, interpretable spectrum.

    • Integrate the signals to determine the relative ratios of the protons.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh 1. Weigh Analyte (5-10 mg) Solvent 2. Add Deuterated Solvent (0.6 mL CDCl3) Weigh->Solvent Dissolve 3. Vortex to Dissolve Solvent->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Shim 5. Shimming Transfer->Shim Tune 6. Tuning & Matching Shim->Tune Acquire 7. Acquire FID (16-64 Scans) Tune->Acquire FT 8. Fourier Transform Acquire->FT Phase 9. Phase & Baseline Correction FT->Phase Integrate 10. Integration & Referencing Phase->Integrate Analyze 11. Spectral Analysis Integrate->Analyze

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and analysis.

Spectral Analysis of this compound

The structure of this compound contains two protons on the thiophene ring at the C4 and C5 positions.

  • H4: This proton is ortho to the cyano group and meta to the nitro group.

  • H5: This proton is meta to the cyano group and para to the nitro group.

Given the strong electron-withdrawing nature of both substituents, these two protons are expected to be significantly deshielded and appear far downfield. They form a simple two-spin system and will appear as a pair of doublets due to mutual coupling (ortho coupling in a five-membered ring).

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale for Chemical Shift
H4~8.2 - 8.4Doublet (d)J4,5 ≈ 5-6 HzStrongly deshielded by the adjacent (ortho) cyano group and moderately by the meta nitro group.
H5~7.8 - 8.0Doublet (d)J4,5 ≈ 5-6 HzStrongly deshielded by the nitro group (para effect) and moderately by the meta cyano group.

The most significant deshielding effect is typically from an ortho EWG, followed by a para EWG. Therefore, H4, being ortho to the -CN group, is predicted to be the most downfield signal.

A Comparative Spectral Guide

To fully appreciate the spectral features of this compound, it is instructive to compare its spectrum with those of its parent and monosubstituted precursors.

Comparison Data Overview
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
Thiophene H2, H5~7.33MultipletJ2,3=4.9, J2,4=1.0, J2,5=2.8
H3, H4~7.12MultipletJ3,4=3.5
2-Nitrothiophene [4][5]H5~7.99ddJ4,5=5.6, J3,5=1.6
H3~7.85ddJ3,4=4.0, J3,5=1.6
H4~7.20ddJ4,5=5.6, J3,4=4.0
3-Thiophenecarbonitrile H2~8.15ddJ2,5=1.5, J2,4=3.0
H5~7.70ddJ4,5=5.0, J2,5=1.5
H4~7.45ddJ4,5=5.0, J2,4=3.0
This compound H4~8.3 (Predicted)dJ4,5 ≈ 5-6
H5~7.9 (Predicted)dJ4,5 ≈ 5-6

Note: Data for 3-Thiophenecarbonitrile is estimated from spectral databases and known substituent effects. Actual values may vary slightly.

Analysis of Substituent Effects
  • From Thiophene to 2-Nitrothiophene: The introduction of the -NO₂ group at C2 causes a dramatic downfield shift for all protons, especially H3 (ortho) and H5 (para), which are most affected by the resonance withdrawal. H5 becomes the most deshielded proton in the molecule.[4][5]

  • From Thiophene to 3-Thiophenecarbonitrile: Placing the -CN group at C3 strongly deshields the adjacent H2 and H4 protons. The effect on H2 is particularly pronounced, making it the most downfield signal.

  • Combined Effect in this compound: The spectrum of the target molecule can be understood as an additive combination of these effects. The nitro group at C2 pushes the H5 signal downfield, while the cyano group at C3 pushes the H4 signal even further downfield. The result is two doublets in the far downfield region of the spectrum (likely >7.8 ppm), providing a clear and unambiguous diagnostic window for this substitution pattern.

Visualizing Electronic Effects

G cluster_thiophene Thiophene (Baseline) cluster_nitro 2-Nitrothiophene cluster_cyano 3-Thiophenecarbonitrile cluster_target This compound Thiophene H ~7.1-7.3 ppm Nitro H3, H4, H5 downfield shift (H5 most deshielded) Cyano H2, H4, H5 downfield shift (H2 most deshielded) Target H4, H5 strong downfield shift (H4 > H5) NO2 NO2 NO2->Nitro Strong EWG (ortho/para directing) CN CN CN->Cyano Strong EWG (meta directing) NO2 + CN NO2 + CN NO2 + CN->Target Combined EWG Effect (H4 ortho to CN)

Caption: Influence of electron-withdrawing groups (EWGs) on proton chemical shifts.

Conclusion

The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region, shifted significantly downfield due to the powerful combined electron-withdrawing effects of the nitro and cyano substituents. By comparing this spectrum to those of thiophene, 2-nitrothiophene, and 3-thiophenecarbonitrile, we can logically dissect the contribution of each substituent to the final chemical shifts. This comparative approach not only confirms the identity of the target molecule but also reinforces the fundamental principles of structure-spectra correlation, providing researchers with a robust framework for analyzing similarly complex heterocyclic systems.

References

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(9), 1899-1906. [Link]

  • SpectraBase. (n.d.). 2-Nitrothiophene. John Wiley & Sons, Inc. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved February 12, 2026, from [Link]

  • SpectraBase. (n.d.). Thiophene. John Wiley & Sons, Inc. Retrieved February 12, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved February 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 12, 2026, from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). 3-Thiophenecarbonitrile. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved February 12, 2026, from [Link]

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Comparative Guide: Gewald Reaction vs. Nitration for Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the Gewald Reaction and the Nitration-Reduction sequence for the synthesis of 2-aminothiophenes. It is designed for researchers requiring high-purity heterocyclic scaffolds for medicinal chemistry applications.

Executive Summary

The synthesis of 2-aminothiophenes represents a critical junction in drug discovery, particularly for kinase inhibitors and anti-infectives. The choice between the Gewald Reaction (multicomponent condensation) and Nitration-Reduction (electrophilic substitution followed by reduction) is dictated by the desired substitution pattern and chemical stability of the target.

  • Gewald Reaction: The industry standard for generating highly functionalized 2-aminothiophenes (typically with electron-withdrawing groups at C3). It is a convergent, atom-economic, and regioselective method.

  • Nitration-Reduction: Historically used for simple or alkyl-substituted thiophenes. It suffers from poor regioselectivity (isomer mixtures), safety hazards (energetic intermediates), and the instability of the resulting free amines.

Strategic Recommendation: Use the Gewald Reaction for constructing complex scaffolds (e.g., 2-amino-3-carboxylate derivatives). Reserve Nitration-Reduction only for simple cores where C3-functionalization is not required or accessible via condensation.

Mechanistic Deep Dive & Causality

The Gewald Reaction (Convergent Synthesis)

The Gewald reaction is a multicomponent synthesis that builds the thiophene ring around the sulfur atom, rather than functionalizing an existing ring.

  • Mechanism: It proceeds via a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile (e.g., ethyl cyanoacetate), followed by thionation (sulfur addition) and intramolecular cyclization.

  • Causality: The presence of the electron-withdrawing group (EWG) is not just a substituent; it is mechanistically essential for stabilizing the carbanion intermediate, driving the cyclization. This ensures 100% regioselectivity —the amino group always forms adjacent to the EWG.

Nitration-Reduction (Linear Synthesis)

This route involves Electrophilic Aromatic Substitution (EAS) on an existing thiophene ring.

  • Mechanism: Attack of a nitronium ion (

    
    ) on the thiophene ring.[1]
    
  • Causality & Failure Points: Thiophene is

    
    -excessive (super-aromatic). Standard nitration conditions (
    
    
    
    ) often lead to explosive decomposition or polymerization. Milder reagents (Acetyl Nitrate) are required.
  • Regioselectivity Issues: The resonance stabilization of the intermediate carbocation favors attack at C2 (

    
    ) over C3 (
    
    
    
    ). However, the selectivity is rarely perfect (typically 85:15 ratio of 2-nitro vs. 3-nitro), necessitating difficult chromatographic separations.
Pathway Comparison Diagram

ReactionPathways Start_G Ketone + Activated Nitrile Inter_G1 Knoevenagel Intermediate Start_G->Inter_G1 Base/Condensation Inter_G2 Thionation & Cyclization Inter_G1->Inter_G2 + S8 / Morpholine Product_G 2-Aminothiophene (C3-Functionalized) Inter_G2->Product_G Convergent Start_N Substituted Thiophene Inter_N1 Nitration (Isomer Mixture) Start_N->Inter_N1 Acetyl Nitrate Inter_N2 Purification (Loss of Yield) Inter_N1->Inter_N2 Separation Product_N 2-Aminothiophene (Simple/Alkyl) Inter_N2->Product_N Reduction (Sn/HCl)

Figure 1: Mechanistic comparison showing the convergent nature of Gewald vs. the linear, separation-intensive Nitration route.

Performance Metrics & Data Analysis

The following data contrasts the synthesis of a standard scaffold: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald) vs. the attempted synthesis of a similar core via Nitration.

MetricGewald ReactionNitration-Reduction Route
Regioselectivity >99% (Exclusive 2-amino formation)~85:15 (2-nitro vs 3-nitro isomers)
Yield (Overall) 65 - 90% (One-pot)40 - 60% (Two steps + purification)
Atom Economy High (Multicomponent, Sulfur incorporated)Low (Reagents consumed in reduction)
Safety Profile Moderate (

evolution possible)
High Risk (Exothermic, explosive potential)
Product Stability High (Stabilized by C3-EWG)Low (Free aminothiophenes oxidize rapidly)
Substrate Scope Ketones, Aldehydes,

-keto esters
Limited to acid-stable thiophenes

Experimental Protocols

Protocol A: The Gewald Synthesis (Recommended)

Target: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate This protocol uses the "One-Pot" variation, which is most efficient for cyclohexanone derivatives.

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (

    
    ) (10 mmol)
    
  • Morpholine (15 mmol)

  • Ethanol (20 mL)

Step-by-Step Workflow:

  • Mixing: In a 100 mL round-bottom flask, combine cyclohexanone (0.98 g), ethyl cyanoacetate (1.13 g), and sulfur (0.32 g) in ethanol (20 mL).

  • Activation: Add morpholine (1.3 mL) dropwise. Note: The reaction is exothermic; ensure temperature does not exceed 60°C initially.

  • Reflux: Heat the mixture to 50–60°C (or mild reflux) for 2–4 hours. Monitor by TLC (formation of a fluorescent spot).

  • Precipitation: Cool the reaction mixture to room temperature and then to 4°C in an ice bath. The product usually precipitates as a solid.

  • Isolation: Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol/water if necessary.

    • Expected Yield: 85-92%

    • Appearance: Off-white to yellow crystals.

Protocol B: Nitration-Reduction (For Simple Cores)

Target: 2-Amino-5-methylthiophene (as Hydrochloride salt) Warning: Direct nitration of thiophene is hazardous. This protocol uses Acetyl Nitrate generated in situ.

Reagents:

  • 2-Methylthiophene (10 mmol)

  • Nitric Acid (fuming, 12 mmol)

  • Acetic Anhydride (excess)

  • Tin (Sn) powder / HCl (for reduction)

Step-by-Step Workflow:

  • Nitration (Acetyl Nitrate):

    • Cool acetic anhydride (10 mL) to 0°C. Slowly add fuming

      
       (0.5 mL) keeping temp < 5°C.
      
    • Add 2-methylthiophene (0.98 g) dissolved in acetic anhydride dropwise at -10°C.

    • Stir for 1 hour. Quench with ice water. Extract with DCM.

    • Purification: Isolate 2-nitro-5-methylthiophene via column chromatography (to remove 3-nitro isomer).

  • Reduction:

    • Dissolve the purified nitro compound in ethanol/HCl.

    • Add Sn powder (3 eq) and reflux for 2 hours.

    • Basify carefully with NaOH (keep cold) and extract quickly.

  • Salt Formation: Immediately treat the ethereal extract with dry HCl gas to precipitate the stable hydrochloride salt.

    • Expected Yield: 45-55% (cumulative).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Gewald Protocol A: Gewald Reaction cluster_Nitration Protocol B: Nitration-Reduction G_Step1 Mix Ketone + Nitrile + S8 in Ethanol G_Step2 Add Morpholine (Base) Heat to 60°C G_Step1->G_Step2 G_Step3 Cool & Filter Precipitate G_Step2->G_Step3 N_Step1 Generate Acetyl Nitrate (0°C, Safety Critical) N_Step2 Add Thiophene Substrate Quench & Extract N_Step1->N_Step2 N_Step3 Chromatography (Remove 3-nitro isomer) N_Step2->N_Step3 N_Step4 Reduction (Sn/HCl) Isolate as HCl Salt N_Step3->N_Step4

Figure 2: Step-by-step workflow comparison. Note the simplicity of the Gewald workup vs. the multi-stage Nitration process.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[3] Chemische Berichte. Link

  • Sabnis, R. W. (1994).[2] The Gewald Reaction.[2][3][4][5][6][7][8] Sulfur Reports.[2] (Comprehensive review of mechanism and scope).

  • Babasinian, V. S. (1934). 2-Nitrothiophene.[1][9][10][11] Organic Syntheses, Coll. Vol. 2, p. 466. Link (Standard protocol for nitration demonstrating safety precautions).

  • Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[3] Arkivoc.[3][9][12][13] Link

  • Katritzky, A. R., et al. (2005).[7][12] Direct nitration of five membered heterocycles.[9][12] Arkivoc.[3][9][12][13] Link (Modern nitration methods using milder reagents).

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-Cyano-2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-2-nitrothiophene (2-nitro-3-thiophenecarbonitrile, MW 154.14 Da) is a critical pharmacophore in the synthesis of thiophene-based therapeutics, including antipsychotics and anti-inflammatory agents. Its structural integrity—specifically the ortho positioning of the nitro and cyano groups—is pivotal for downstream reactivity (e.g., Gewald reaction variants).

This guide provides a definitive analysis of its Electron Ionization (EI) mass spectrometry fragmentation pattern. Unlike simple aliphatic nitro compounds, 3-cyano-2-nitrothiophene exhibits a complex "ortho effect," a rearrangement-driven fragmentation pathway that serves as a diagnostic fingerprint to distinguish it from its isomers (e.g., 3-cyano-4-nitrothiophene).

Experimental Methodology & Instrumentation

To replicate the fragmentation patterns described, the following parameters are recommended. These conditions standardize the internal energy deposition, ensuring reproducible relative ion abundances.

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Hard ionization is required to induce the structural fragmentation necessary for isomer differentiation.
Electron Energy 70 eVStandard energy for library matching (NIST/Wiley); maximizes reproducibility of the ortho rearrangement.
Source Temp 200–230 °CSufficient to prevent condensation but low enough to minimize thermal degradation prior to ionization.
Analyzer Quadrupole or TOFUnit resolution is sufficient; TOF is preferred for exact mass confirmation of sulfur isotopes (

S).

Fragmentation Pathway Analysis

The mass spectrum of 3-cyano-2-nitrothiophene is defined by two competing primary channels: Radical Cleavage (standard) and Rearrangement (ortho-effect).

The Molecular Ion
  • 
     154 (
    
    
    
    ):
    The molecular ion is observed as a radical cation. It is of moderate intensity due to the stabilizing aromatic thiophene ring, despite the presence of the labile nitro group.
  • Isotope Pattern: A characteristic

    
     peak at 
    
    
    
    156 (~4.5% relative abundance) confirms the presence of one Sulfur atom (
    
    
    S).
Primary Channel A: Radical Cleavage ( Loss)

This is the standard pathway for nitroaromatics where the C–N bond cleaves homolytically.

  • Transition:

    
     154 
    
    
    
    
    
    108
  • Mechanism: Direct loss of the nitro radical (

    
    , 46 Da).
    
  • Product: The resulting ion

    
     is a cyano-thienyl cation. This ion is highly stable and often constitutes the base peak (100%) or a major ion in non-ortho isomers.
    
Primary Channel B: The Ortho Effect ( Loss)

This pathway is the diagnostic differentiator for the 2-nitro-3-cyano substitution pattern.

  • Transition:

    
     154 
    
    
    
    
    
    124
  • Mechanism: Intramolecular Oxygen Transfer. The oxygen of the nitro group attacks the carbon of the adjacent cyano group. This cyclization leads to the expulsion of a neutral nitric oxide (

    
    , 30 Da) radical.
    
  • Follow-up: The resulting ion (

    
     124) typically undergoes a secondary loss of Carbon Monoxide (CO, 28 Da) to form 
    
    
    
    96.
  • Significance: This

    
     sequence is chemically forbidden in the 3,4-isomer due to the distance between functional groups.
    
Secondary Fragmentations
  • Ring Opening: The thiophene ring eventually fragments, often yielding

    
     (
    
    
    
    45) and
    
    
    species.
  • HCN Loss: Loss of Hydrogen Cyanide (27 Da) is common from the cyano-thienyl cation (

    
     108 
    
    
    
    
    
    81).

Visualizing the Fragmentation Mechanism[2]

The following diagram illustrates the competing pathways, highlighting the "Ortho Effect" rearrangement.

Fragmentation M Molecular Ion [M]+ m/z 154 (C5H2N2O2S) Frag108 [M - NO2]+ m/z 108 (Cyano-thienyl cation) M->Frag108 - NO2 (46 Da) Radical Cleavage Intermediate Cyclic Intermediate (O-transfer) M->Intermediate Ortho Interaction Frag81 [M - NO2 - HCN]+ m/z 81 (Thienyl ring frag) Frag108->Frag81 - HCN (27 Da) Frag45 [CHS]+ m/z 45 Frag81->Frag45 Ring Opening Frag124 [M - NO]+ m/z 124 (Rearrangement Ion) Intermediate->Frag124 - NO (30 Da) Rearrangement Frag96 [M - NO - CO]+ m/z 96 (Resonance Stabilized) Frag124->Frag96 - CO (28 Da) Frag96->Frag45 Ring Opening

Figure 1: Competing fragmentation pathways for 3-cyano-2-nitrothiophene. The green path (Right) represents the diagnostic ortho-effect rearrangement.

Comparative Analysis: Isomer Differentiation

Distinguishing 3-cyano-2-nitrothiophene from its positional isomer, 3-cyano-4-nitrothiophene , is a common analytical challenge. The 3,4-isomer lacks the adjacent nitro-cyano motif, shutting down the oxygen transfer mechanism.

Feature3-Cyano-2-Nitrothiophene (Ortho)3-Cyano-4-Nitrothiophene (Meta-like)
Dominant Pathway Mixed: Radical Cleavage + Rearrangement Radical Cleavage Only
Diagnostic Ion

124 (

)
Negligible / Absent
Secondary Ion

96 (

)
Negligible / Absent
Base Peak Often

108 or 124 (variable energy)
Almost exclusively

108 (

)
Mechanism Intramolecular Redox (O-transfer)Simple Bond Homolysis

Analytical Insight: If your mass spectrum shows a significant peak at


 124 , you can confidently assign the structure as the 2-nitro  isomer. If 

124 is absent and the spectrum is dominated solely by

108, the sample is likely the 4-nitro isomer.

References

  • NIST Mass Spectrometry Data Center. Thiophene, 2-nitro- Mass Spectrum.[1] National Institute of Standards and Technology. Link

  • Bowie, J. H., et al. (1967). Electron Impact Studies.[1][2] XI. Skeletal Rearrangement in the Mass Spectra of Nitro Compounds. Journal of the Chemical Society B. (Foundational text on nitro-rearrangements).

  • Ramprasad, K. V., et al. (2002).[3] Process for the preparation of 2-nitrothiophene selectively from thiophene.[3][4] US Patent 6794521B2. Link

  • BenchChem. A Comparative Guide to 2-Nitrothiophene and Other Nitroaromatics.Link

  • Todua, N. G. (2016). Mass spectrometry of analytical derivatives.[2][5] 2. "Ortho" and "Para" effects in electron ionization mass spectra. ResearchGate.[2] Link

Sources

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